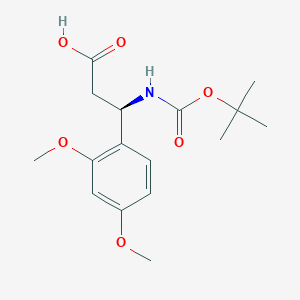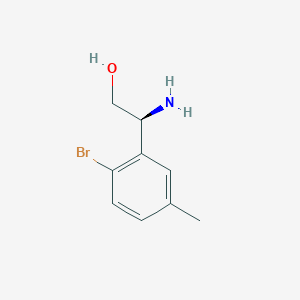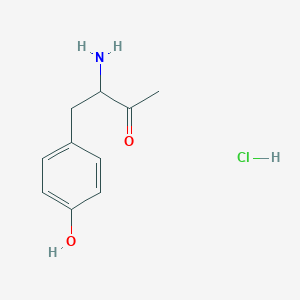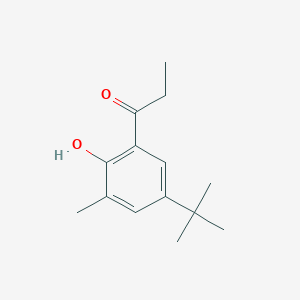
4-Cyclopropyl-N-isobutylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-N-isobutylbutan-1-amine is an organic compound characterized by the presence of a cyclopropyl group, an isobutyl group, and a butan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-isobutylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclopropylbutan-1-one with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the nucleophilic substitution of 4-cyclopropylbutan-1-ol with isobutylamine. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide intermediate, which then reacts with isobutylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, phase transfer catalysis can be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
4-Cyclopropyl-N-isobutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: N-substituted amines
科学研究应用
4-Cyclopropyl-N-isobutylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Cyclopropyl-N-isobutylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Isobutylamine: Contains an isobutyl group attached to an amine.
Butan-1-amine: A straight-chain analog without the cyclopropyl or isobutyl groups.
Uniqueness
4-Cyclopropyl-N-isobutylbutan-1-amine is unique due to the combination of its cyclopropyl and isobutyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
属性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC 名称 |
4-cyclopropyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)9-12-8-4-3-5-11-6-7-11/h10-12H,3-9H2,1-2H3 |
InChI 键 |
WNQQPAGNSPQVPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNCCCCC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


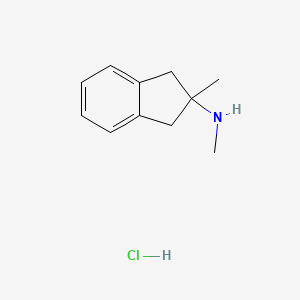

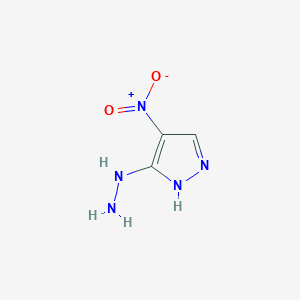
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
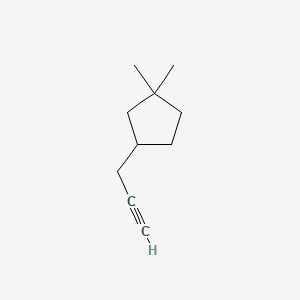
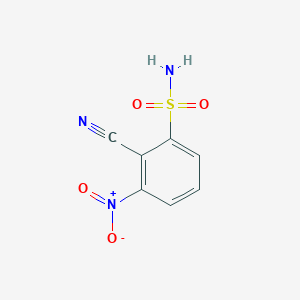

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13614755.png)

